

Application Notes and Protocols for TM-N1324 in vivo Mouse Models

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Compound of Interest

Compound Name: TM-N1324

Cat. No.: B15605796

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Audience: Researchers, scientists, and drug development professionals.

Introduction

TM-N1324 (also known as Cpd1324) is a potent and selective agonist for the G-Protein-Coupled Receptor 39 (GPR39).[1][2] It is orally active and its activity can be enhanced by the presence of Zinc (Zn²⁺).[3][4] These application notes provide a summary of reported in vivo dosages and detailed protocols for the use of **TM-N1324** in mouse models, based on available preclinical research. The primary focus of these studies has been on the role of GPR39 in regulating gastrointestinal hormone secretion and its potential impact on metabolism.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for **TM-N1324** activity and its administration in mouse models.

Parameter	Value	Species/System	Notes	Reference
EC50 (human GPR39)	9 nM	HEK293 cells	In the presence of Zn ²⁺	[1][5]
280 nM	HEK293 cells	In the absence of Zn ²⁺	[1]	
EC50 (murine GPR39)	5 nM	-	In the presence of Zn ²⁺	[1]
180 nM	-	In the absence of Zn ²⁺	[1]	
In vivo Dosage (Oral)	30 mg/kg	C57BL/6J mice	Considered optimal for effects on food intake.	[3]
120 mg/kg	C57BL/6J mice	Used to investigate dose-dependent effects on insulin secretion.	[3]	
Administration Route	Oral gavage	C57BL/6J mice	Standard method for preclinical studies.	[3]
Dosing Frequency	Single dose	C57BL/6J mice	For acute effect studies.	[3]
Once daily for 6 days	C57BL/6J mice	For sub-chronic studies.	[3]	
Vehicle Composition	PEG200/Saline/ EtOH (40/57.5/2.5) with 3.2 μM ZnCl ₂	C57BL/6J mice	Used in diet-induced obesity studies.	[3]

Experimental Protocols

Preparation of TM-N1324 Formulation for Oral Administration

This protocol is based on the vehicle used in published studies investigating the metabolic effects of **TM-N1324**.^[3]

Materials:

- **TM-N1324** powder
- Polyethylene glycol 200 (PEG200)
- Sterile Saline (0.9% NaCl)
- Ethanol (EtOH)
- Zinc Chloride (ZnCl₂)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare the Vehicle:
 - In a sterile tube, combine PEG200, Saline, and Ethanol in a ratio of 40:57.5:2.5 by volume. For example, to prepare 10 mL of vehicle, mix 4 mL of PEG200, 5.75 mL of Saline, and 0.25 mL of Ethanol.
 - Vortex thoroughly to ensure a homogenous solution.
- Add Zinc Chloride:
 - Prepare a stock solution of ZnCl₂.

- Add the appropriate volume of the ZnCl₂ stock solution to the vehicle to achieve a final concentration of 3.2 μM.
- Prepare **TM-N1324** Solution:
 - Calculate the required amount of **TM-N1324** based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice. The final dosing volume is typically 10 mL/kg body weight.
 - Weigh the calculated amount of **TM-N1324** powder and add it to the prepared vehicle.
 - Vortex the solution vigorously. Gentle warming or brief sonication may be used to aid dissolution.
 - Ensure the compound is fully dissolved before administration.

In vivo Administration of TM-N1324 in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the oral administration of **TM-N1324** to study its effects on food intake and body weight in a diet-induced obesity mouse model.[3]

Animal Model:

- C57BL/6J male mice.
- Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period to induce obesity.

Materials:

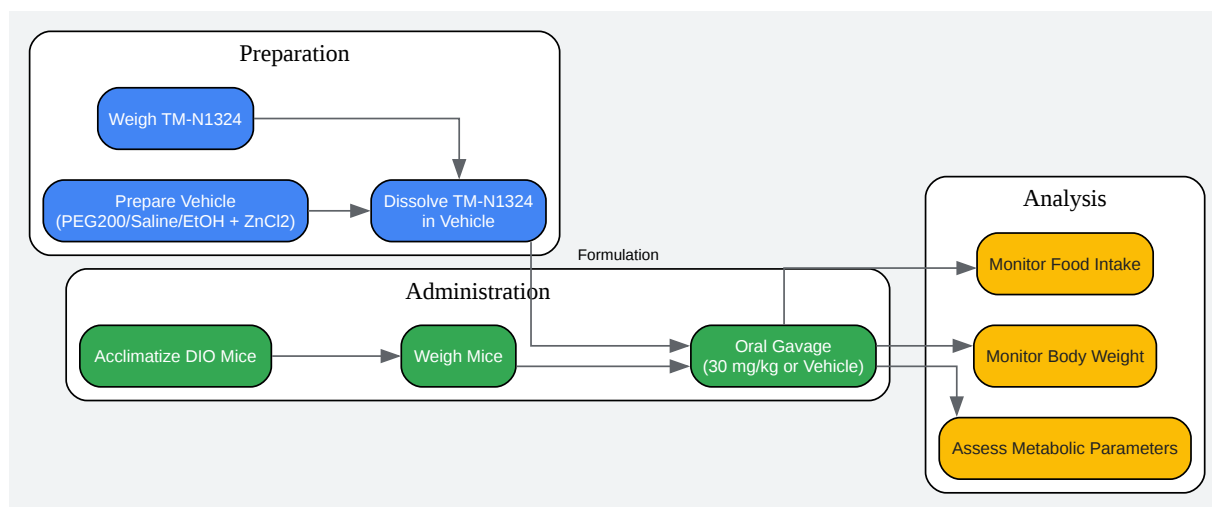
- Prepared **TM-N1324** formulation (30 mg/kg)
- Vehicle control (PEG200/Saline/EtOH with 3.2 μM ZnCl₂)
- Oral gavage needles (20-22 gauge, ball-tipped)
- 1 mL syringes

- Animal scale

Procedure:

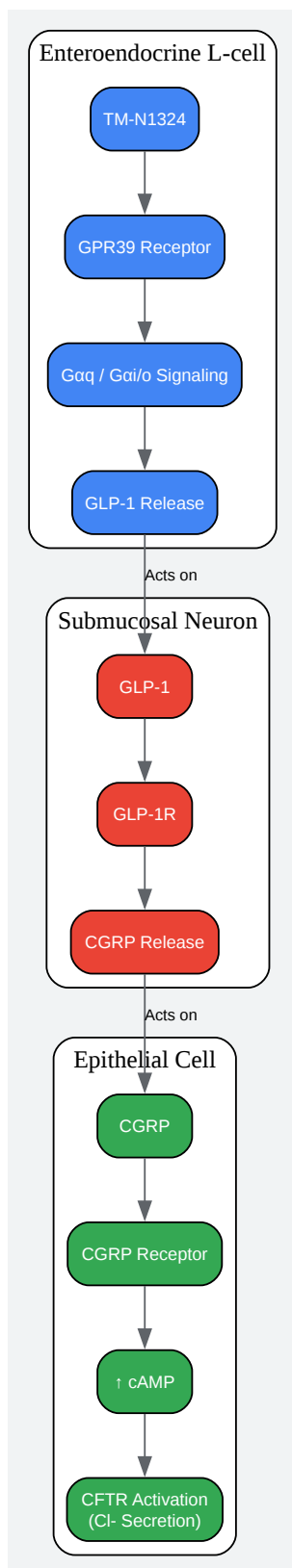
- Acclimatization:
 - House the mice in a controlled environment with a 12-hour light/dark cycle and provide free access to the high-fat diet and water.
 - Allow for an acclimatization period before the start of the experiment.
- Dosing:
 - Weigh each mouse accurately before dosing to calculate the precise volume of the **TM-N1324** formulation or vehicle to be administered.
 - For studies on food intake, administer the oral gavage approximately 30 minutes before the onset of the dark phase.
 - Administer a single oral bolus of either **TM-N1324** (30 mg/kg) or vehicle at a volume of 10 mL/kg.
 - For longer-term studies, repeat the oral dosing once daily for the desired duration (e.g., six consecutive days).
- Monitoring and Data Collection:
 - Food Intake: Monitor and measure food consumption at regular intervals (e.g., over 24 hours) following administration.
 - Body Weight: Measure the body weight of each mouse before and after the study period.
 - Metabolic Parameters: Depending on the study's objectives, other parameters such as energy expenditure, plasma levels of hormones (e.g., GLP-1, insulin), and glucose tolerance can be assessed.

Diagrams



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Caption: Experimental workflow for in vivo administration of **TM-N1324**.



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Caption: Proposed signaling pathway of **TM-N1324** in the mouse colon.

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